molecular formula C16H26 B12575377 Benzene, 1,2-bis(1-ethylpropyl)- CAS No. 265132-51-2

Benzene, 1,2-bis(1-ethylpropyl)-

Cat. No.: B12575377
CAS No.: 265132-51-2
M. Wt: 218.38 g/mol
InChI Key: IAQYJMVZUKKQAX-UHFFFAOYSA-N
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Description

Properties

CAS No.

265132-51-2

Molecular Formula

C16H26

Molecular Weight

218.38 g/mol

IUPAC Name

1,2-di(pentan-3-yl)benzene

InChI

InChI=1S/C16H26/c1-5-13(6-2)15-11-9-10-12-16(15)14(7-3)8-4/h9-14H,5-8H2,1-4H3

InChI Key

IAQYJMVZUKKQAX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC=CC=C1C(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(1-ethylpropyl)- typically involves Friedel-Crafts alkylation . This reaction is a type of electrophilic aromatic substitution where an alkyl group is introduced to the benzene ring. The general procedure involves the reaction of benzene with 1-ethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis(1-ethylpropyl)- follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and the use of more robust catalysts to handle large-scale production. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,2-bis(1-ethylpropyl)- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic aromatic substitution reactions are prevalent, where the hydrogen atoms on the benzene ring are replaced by other substituents. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogens (Cl2, Br2) with iron (Fe) catalyst, nitric acid (HNO3) with sulfuric acid (H2SO4), sulfur trioxide (SO3) with sulfuric acid (H2SO4)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes

Scientific Research Applications

Chemistry: Benzene, 1,2-bis(1-ethylpropyl)- is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of more complex molecules.

Biology and Medicine: While specific biological applications of Benzene, 1,2-bis(1-ethylpropyl)- are limited, derivatives of benzene are often explored for their potential pharmacological properties. Research into similar compounds has shown potential in developing new drugs and therapeutic agents.

Industry: In the industrial sector, Benzene, 1,2-bis(1-ethylpropyl)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action for Benzene, 1,2-bis(1-ethylpropyl)- in chemical reactions involves the interaction of its π-electrons with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) Benzene, 1,3-bis(1-ethylpropyl)- (CAS 101371-21-5)
  • Molecular Weight : 212.54 g/mol .
  • Key Difference : Substituents at the 1,3 positions instead of 1,2.
  • Hazard Comparison : Similar acute toxicity profiles (oral, dermal, respiratory) due to identical functional groups .
(b) Benzene, 1,4-bis(1-ethylpropyl)- (CAS 31173-90-7)
  • Molecular Weight : 212.54 g/mol .
  • Key Difference : Substituents at the 1,4 positions.
  • Stability : Para-substituted isomers often exhibit higher thermal stability compared to ortho-substituted analogs due to reduced steric strain .

Alkyl-Substituted Benzene Derivatives

(a) Benzene, 1,2-bis(1-methylpropyl)-
  • CAS No.: 1020-14-0
  • Molecular Weight : 212.54 g/mol .
  • Key Difference : Methylpropyl substituents instead of ethylpropyl.
  • Toxicity : Likely lower respiratory irritation due to smaller alkyl chains .
(b) Benzene, 1,4-di-isopentyl
  • Molecular Weight : 212.54 g/mol .
  • Key Difference : Isopentyl (branched C₅) substituents.
  • Applications : Used in organic synthesis; higher lipophilicity compared to ethylpropyl derivatives .

Phthalate Esters (Functional Analogs)

1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester (DIBP, CAS 84-69-5)
  • Structure : Phthalate ester with branched alkyl chains.
  • Applications : Plasticizer, substitute for dibutyl phthalate .
  • Toxicity : Classified as a reproductive toxin and endocrine disruptor, unlike "Benzene, 1,2-bis(1-ethylpropyl)-" .

Data Tables

Table 2: Regulatory Status

Compound Name Carcinogenicity (IARC/OSHA) Environmental Persistence
Benzene, 1,2-bis(1-ethylpropyl)- Not classified No data
DIBP Not classified High bioaccumulation

Critical Research Findings

Synthetic Challenges : Ortho-substituted derivatives like "Benzene, 1,2-bis(1-ethylpropyl)-" face steric hindrance during synthesis, unlike para-substituted analogs .

Toxicity Mechanisms : Alkyl-substituted benzenes generally exhibit low acute toxicity but may cause irritation due to hydrophobic interactions with biological membranes .

Data Gaps : Physicochemical and ecological data (e.g., biodegradability) for "Benzene, 1,2-bis(1-ethylpropyl)-" remain unstudied .

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